molecular formula C13H16N2O2S B2898475 Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate CAS No. 1035831-05-0

Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2898475
CAS No.: 1035831-05-0
M. Wt: 264.34
InChI Key: OVDMBBDJLSNBBI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with an ethyl ester, an amino group, and an isopropyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe amino group can be introduced via nucleophilic substitution reactions, while the ethyl ester is typically formed through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives .

Scientific Research Applications

Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thieno[2,3-b]pyridine core can interact with enzyme active sites or receptor binding sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
  • Ethyl 3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate

Uniqueness

Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group can influence its lipophilicity and, consequently, its interaction with biological membranes and proteins .

Properties

IUPAC Name

ethyl 3-amino-6-propan-2-ylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-4-17-13(16)11-10(14)8-5-6-9(7(2)3)15-12(8)18-11/h5-7H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDMBBDJLSNBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Cyano-6-isopropyl-2-mercaptopyridine (50 g) synthesized according to U.S. Pat. No. 5,001,137 (Mar. 19, 1991), sodium ethoxide (22.9 g) and bromoethyl acetate (34.2 ml) were added to ethanol (500 ml) and the mixture was stirred at room temperature for 1 hr and the solvent was evaporated. The residue was recrystallized from ethanol to give ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate (69.3 g) (melting point: 161-162° C.). (2) This ester (30 g) and isoamyl nitrite (45.7 ml) were added to tetrahydrofuran (300 ml) and the mixture was stirred at 60° C. for 2 hr and the solvent was evaporated under reduced pressure. The residue was separated and purified by silica gel column chromatography (mobile phase; chloroform) to give ethyl 6-isopropylthieno[2,3-b]pyridine-2-carboxylate (7.1 g). melting point: 73-74° C. (3) This was subjected to hydrolysis under basic conditions according to a conventional method to give the title compound (5.8 g). melting point: 218-220° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step Two
Quantity
34.2 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

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